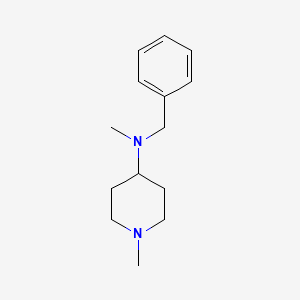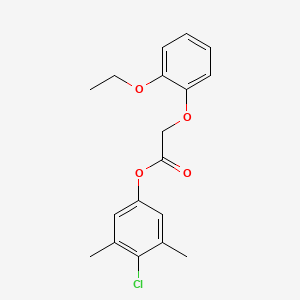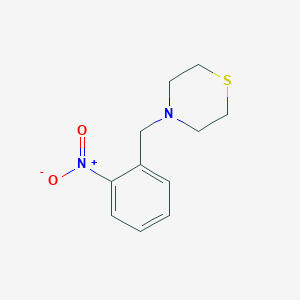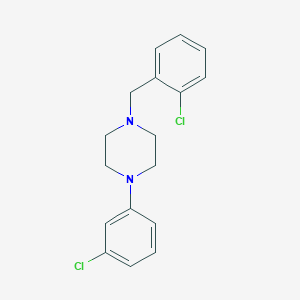![molecular formula C16H15N3O3S B5675347 N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide” is a complex organic compound that contains a benzimidazole moiety . Benzimidazoles are a class of organic compounds that are known for their wide range of applications and interesting biological activity profile .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazoles are known to undergo a variety of reactions, including nucleophilic substitution and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These properties could be predicted using computational methods and confirmed through experimental techniques .Applications De Recherche Scientifique
Sure! Here’s a comprehensive analysis of the scientific research applications of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, focusing on six unique fields:
Antimicrobial Applications
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has shown significant potential as an antimicrobial agent. The benzimidazole moiety is known for its broad-spectrum antimicrobial properties, effective against various bacterial and fungal strains. Research indicates that derivatives of benzimidazole can disrupt microbial cell walls and inhibit essential enzymes, making them potent candidates for developing new antibiotics .
Anticancer Research
This compound has been explored for its anticancer properties. Benzimidazole derivatives have been found to induce apoptosis in cancer cells by targeting specific cellular pathways. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, making them promising candidates for chemotherapy drugs . The sulfonyl group enhances the compound’s ability to interact with cancer cell receptors, increasing its efficacy.
Anti-inflammatory Agents
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Applications
Research has shown that benzimidazole derivatives possess antiviral activities. N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide can inhibit viral replication by interfering with viral enzymes and proteins. This property is particularly valuable in developing treatments for viral infections such as influenza and hepatitis .
Antioxidant Properties
The compound has been studied for its antioxidant properties. Benzimidazole derivatives can scavenge free radicals and protect cells from oxidative stress. This antioxidant activity is beneficial in preventing cellular damage and aging, and it has potential applications in developing supplements and pharmaceuticals aimed at reducing oxidative stress .
Mécanisme D'action
Target of Action
The primary targets of N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide, also known as B8, are inflammatory markers and oxidative stress markers . It has been shown to interact with tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) . These targets play a crucial role in the inflammatory response and oxidative stress, which are key factors in many diseases.
Mode of Action
B8 interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression . This results in the suppression of inflammation and oxidative stress, thereby mitigating the harmful effects of these processes on the body .
Biochemical Pathways
The biochemical pathways affected by B8 primarily involve the inflammatory response and oxidative stress pathways. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, B8 can modulate the inflammatory response . Additionally, it mitigates oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase .
Pharmacokinetics
Its ability to significantly reduce symptoms in a dose-dependent manner suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of B8’s action include the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion . It also improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria such as E. coli . These effects contribute to its mucoprotective effects against methotrexate-induced intestinal mucositis .
Propriétés
IUPAC Name |
N-[4-(2-methylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-17-15-5-3-4-6-16(15)19(11)23(21,22)14-9-7-13(8-10-14)18-12(2)20/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJDKOJQGGGQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-6-oxo-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5675273.png)

![3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5675287.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5675312.png)
![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)

![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
